4-(1-Methyl-2-thioxanthen-9-ylethyl)morpholine
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Overview
Description
BRN 1084993, also known as (-)-2-Hydroxyisopinocampheol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
The preparation of (-)-2-Hydroxyisopinocampheol involves the reaction of Benzo (B) thiophene with chlorobenzene. The specific method includes reacting Benzo (B) thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product
Chemical Reactions Analysis
(-)-2-Hydroxyisopinocampheol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(-)-2-Hydroxyisopinocampheol has various scientific research applications, including:
Chemistry: It is used as a chiral building block in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of (-)-2-Hydroxyisopinocampheol involves its interaction with specific molecular targets and pathways. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing their activity.
Comparison with Similar Compounds
(-)-2-Hydroxyisopinocampheol can be compared with other similar compounds, such as:
(1R,2R,3S,5R)-2,3-Pinanediol: Another chiral compound with similar chemical properties and applications.
(1R,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol: A stereoisomer with similar structural features and reactivity.
The uniqueness of (-)-2-Hydroxyisopinocampheol lies in its specific stereochemistry and its applications in various fields of research and industry .
Properties
CAS No. |
102156-30-9 |
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Molecular Formula |
C20H23NOS |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
4-[1-(9H-thioxanthen-9-yl)propan-2-yl]morpholine |
InChI |
InChI=1S/C20H23NOS/c1-15(21-10-12-22-13-11-21)14-18-16-6-2-4-8-19(16)23-20-9-5-3-7-17(18)20/h2-9,15,18H,10-14H2,1H3 |
InChI Key |
RRBJOYMUXGGPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2SC3=CC=CC=C13)N4CCOCC4 |
Origin of Product |
United States |
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